6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is characterized by the presence of an amino group at the 6th position, a trifluoromethoxyphenyl group at the 3rd position, and a picolinic acid core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethoxyaniline and picolinic acid derivatives.
Coupling Reaction: The 4-trifluoromethoxyaniline is coupled with a picolinic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amination: The resulting intermediate undergoes amination to introduce the amino group at the 6th position. This step may involve the use of ammonia or an amine source under suitable reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and suitable solvents such as water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted products.
Scientific Research Applications
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(4-fluorophenyl)picolinic acid
- 6-Amino-3-(4-chlorophenyl)picolinic acid
- 6-Amino-3-(4-methoxyphenyl)picolinic acid
Uniqueness
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .
Properties
IUPAC Name |
6-amino-3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)21-8-3-1-7(2-4-8)9-5-6-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVEQCMMGFGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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